molecular formula C10H14BrN B3243350 3-Bromo-5-(tert-butyl)aniline CAS No. 156264-80-1

3-Bromo-5-(tert-butyl)aniline

Cat. No.: B3243350
CAS No.: 156264-80-1
M. Wt: 228.13 g/mol
InChI Key: KRYLAKKBPWAQDT-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by a bromine atom at the third position and a tert-butyl group at the fifth position on the benzene ring, with an amino group attached to the first position. It is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

3-Bromo-5-(tert-butyl)aniline is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of dyes, pigments, and agrochemicals.

Future Directions

The synthesis of 3-Bromo-5-(tert-butyl)aniline represents a simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . This suggests potential future directions in the development of new and efficient protocols for the synthesis of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)aniline typically involves a multi-step process:

    Friedel-Crafts Alkylation:

    Bromination: The bromine atom is introduced at the meta position relative to the amino group through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amino groups.

    Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile.

    Oxidation Products: Nitroso or nitro derivatives.

    Coupling Products: Biaryl compounds or other coupled products.

Comparison with Similar Compounds

    3-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered.

    5-tert-Butylaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    4-Bromo-2-(tert-butyl)aniline: Has different substitution patterns, leading to different chemical properties.

Uniqueness: 3-Bromo-5-(tert-butyl)aniline’s unique combination of bromine and tert-butyl groups provides distinct steric and electronic effects, making it particularly useful in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

3-bromo-5-tert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYLAKKBPWAQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273725
Record name 3-Bromo-5-(1,1-dimethylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156264-80-1
Record name 3-Bromo-5-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156264-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,1-dimethylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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